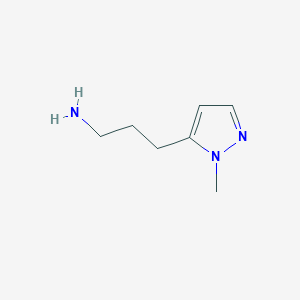

3-(3-((2-氯苄基)氨基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds of this nature are typically organic molecules that contain multiple functional groups, including a carboxylate group, a thioxo group, and an amino group. They are often part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure that includes at least one atom that is not carbon .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one. Common techniques might include nucleophilic substitution reactions, condensation reactions, and various forms of catalysis .Molecular Structure Analysis

The molecular structure of these compounds can be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on the specific functional groups present. For example, the carboxylate group can participate in acid-base reactions, the amino group can undergo reactions typical of amines, and the thioxo group can participate in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure, the specific functional groups present, and the overall polarity of the molecule. These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity .科学研究应用

新化合物合成

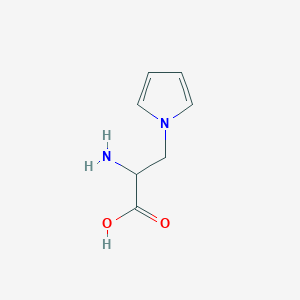

若干研究专注于通过喹啉衍生物的反应合成新化合物。例如,Szakonyi 等人(2002 年)发现了一个非凡的环丙烷化过程,该过程导致从 N-苯甲酰基-1,2,3,4-四氢喹啉-2-羧酸合成双重限制的 ACC 衍生物,为杂环系统合成提供了一种新方法 (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002)。同样,Rudenko 等人(2012 年)致力于获得 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸甲酯,通过 X 射线结构分析提供对此类化合物的结构分析见解 (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012)。

潜在的抗菌剂

Desai、Shihora 和 Moradia(2007 年)研究了新型喹唑啉衍生物的抗菌和抗真菌活性,重点介绍了它们作为针对各种病原体的抗菌剂的潜力 (Desai, Shihora, & Moradia, 2007)。这项研究强调了喹唑啉衍生物在开发传染病新疗法中的重要性。

抗惊厥和抗菌活性

Rajasekaran、Rajamanickam 和 Darlinquine(2013 年)合成了 3-取代-2-硫代喹唑啉-4(3H)-酮的新型衍生物,并评估了它们的抗菌和抗惊厥活性。他们的研究结果表明,某些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌均表现出广谱活性,此外还具有有效的抗惊厥活性 (Rajasekaran, Rajamanickam, & Darlinquine, 2013)。

杂环化学

Markosyan 等人(2000 年)探索了六氢螺(苯并[h]喹唑啉)衍生物的合成,为广阔的杂环化学领域做出了贡献,并扩展了喹唑啉衍生物在合成复杂杂环结构中的应用 (Markosyan, Kuroyan, Dilanyan, Aleksanyan, Karapetyan, & Struchkov, 2000)。

抗癌活性

Gaber 等人(2021 年)旨在生产新的喹啉-3-羧酸衍生物,并评估它们对乳腺癌 MCF-7 细胞系的抗癌作用。研究发现一些化合物具有显着的抗癌活性,证明了这些衍生物在癌症治疗中的潜在治疗应用 (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021)。

作用机制

The mechanism of action of these compounds can vary widely and is often dependent on the specific functional groups present and their arrangement within the molecule. Some compounds might interact with biological targets through hydrogen bonding, while others might undergo a chemical reaction with their target .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent reaction with methyl chloroformate and thiourea.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl acetoacetate in the presence of acetic acid and refluxed for 6 hours to obtain ethyl 3-(2-chlorobenzylamino)-3-oxopropionate.", "Step 2: Cyclization of ethyl 3-(2-chlorobenzylamino)-3-oxopropionate with thiourea in the presence of ethanol and refluxed for 4 hours to obtain 3-(2-chlorobenzylamino)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one.", "Step 3: Reaction of 3-(2-chlorobenzylamino)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with methyl chloroformate in the presence of triethylamine and dichloromethane at room temperature for 2 hours to obtain methyl 3-(3-((2-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

CAS 编号 |

946253-53-8 |

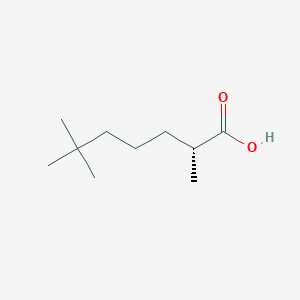

分子式 |

C20H18ClN3O4S |

分子量 |

431.89 |

IUPAC 名称 |

methyl 3-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C20H18ClN3O4S/c1-28-19(27)12-6-7-14-16(10-12)23-20(29)24(18(14)26)9-8-17(25)22-11-13-4-2-3-5-15(13)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29) |

InChI 键 |

RYJAQTJFQKZZTC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CC=C3Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2461433.png)

![N-benzyl-N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2461442.png)

![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)

![tert-butyl N-[1-(5-chloropyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2461450.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)